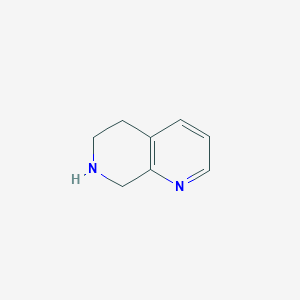

5,6,7,8-Tetrahydro-1,7-naphthyridine

概述

描述

5,6,7,8-Tetrahydro-1,7-naphthyridine is a nitrogen-containing heterocyclic compound. It is part of the naphthyridine family, which consists of fused-ring systems derived from the fusion of two pyridine rings through adjacent carbon atoms.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrahydro-1,7-naphthyridine typically involves the catalytic reduction of 1,7-naphthyridine. This process can be carried out using palladium on charcoal as a catalyst in ethanol, resulting in a mixture of 1,2,3,4-tetrahydro- and this compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves multi-step synthesis processes that are optimized for large-scale production, ensuring high yield and purity .

化学反应分析

Catalytic Hydrogenation and Reduction

The tetrahydro-1,7-naphthyridine structure can undergo further hydrogenation under controlled conditions. For example:

Reduction selectivity depends on the catalyst and solvent. Palladium on charcoal favors partial saturation, while sodium in ethanol achieves full saturation .

Alkylation and Functionalization

The nitrogen atoms in the tetrahydro ring participate in alkylation and nucleophilic substitution:

Photoredox hydroaminoalkylation (HAA) enables C–H functionalization at the α-position of the tetrahydro ring .

Cross-Coupling Reactions

The pyridine-like nitrogen facilitates transition-metal-catalyzed couplings:

These reactions are critical for introducing aromatic or alkyne substituents to the core structure .

Ring Expansion and Rearrangement

The tetrahydro ring undergoes acid- or base-mediated rearrangements:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Smiles Rearrangement | 2-Mercaptoethanol, reflux | 1-Amino-3-oxo-2,7-naphthyridine | 70–80% | |

| Chichibabin Cyclization | KOtBu, THF | Fused polycyclic systems | 55–67% |

For example, treatment with 2-mercaptoethanol triggers a Smiles rearrangement to form oxo-naphthyridines .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at specific positions:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nucleophilic Aromatic | Amines, 145–160°C | 6,8-Diamino derivatives | 55–67% | |

| SNAr | NaN₃, DMSO | Azido-substituted derivatives | 88% |

Nucleophilic aromatic substitution (SNAr) is accelerated by electron-withdrawing groups adjacent to reactive carbons .

科学研究应用

5,6,7,8-Tetrahydro-1,7-naphthyridine has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including anti-HIV properties.

Medicine: Investigated for its potential use in developing new therapeutic agents.

Industry: Utilized in the production of specialized chemicals and materials.

作用机制

The mechanism of action of 5,6,7,8-tetrahydro-1,7-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, its anti-HIV activity is attributed to its ability to inhibit viral replication by targeting viral enzymes . The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound.

相似化合物的比较

- 1,5-Naphthyridine

- 1,6-Naphthyridine

- 1,8-Naphthyridine

Comparison: 5,6,7,8-Tetrahydro-1,7-naphthyridine is unique due to its specific structural configuration, which influences its chemical reactivity and biological activity. Compared to other naphthyridine derivatives, it exhibits distinct properties that make it suitable for specific applications, such as its potential anti-HIV activity .

生物活性

5,6,7,8-Tetrahydro-1,7-naphthyridine is a compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Naphthyridine Derivatives

Naphthyridines are known for their broad spectrum of biological activities including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic effects. The specific compound this compound has been investigated for its role in neurological disorders and cancer treatment.

Anticancer Activity

Recent studies have highlighted the anticancer potential of naphthyridine derivatives. For instance:

- Mechanism of Action : Naphthyridine compounds have been shown to induce apoptosis in cancer cells through various pathways including the modulation of cell cycle regulators and apoptosis-related proteins.

- Case Study : A study demonstrated that derivatives of 1,8-naphthyridine exhibited significant cytotoxicity against human pancreatic cancer cells with IC50 values indicating potent activity (IC50 < 10 µM) .

Antimicrobial Properties

This compound has also shown promising antimicrobial activity:

- Activity Spectrum : It has been effective against a range of bacterial strains including both Gram-positive and Gram-negative bacteria.

- Research Findings : A comparative study indicated that certain derivatives displayed minimum inhibitory concentrations (MICs) as low as 4 µg/mL against resistant bacterial strains .

Neuroprotective Effects

The compound has potential applications in treating neurodegenerative diseases:

- Mechanism : It acts as a modulator of neurotransmitter systems and may protect against excitotoxicity.

- Study Results : In vivo studies using animal models demonstrated that administration of tetrahydro-naphthyridine derivatives improved cognitive function and reduced neuroinflammation markers .

Structure-Activity Relationship (SAR)

The biological activity of naphthyridine derivatives is significantly influenced by their structural characteristics. Variations in substituents on the naphthyridine core can enhance or diminish their biological efficacy:

- Substituent Effects : For example, modifications at the 2 and 4 positions of the aromatic ring have been linked to improved binding affinity to target proteins associated with cancer proliferation .

Pharmacokinetics

The pharmacokinetic profile of tetrahydro-naphthyridines is crucial for their therapeutic application:

- Absorption and Distribution : Studies indicate good oral bioavailability and brain penetration capabilities for certain derivatives.

- Metabolism : Metabolic stability assessments reveal that these compounds are primarily metabolized via hepatic pathways with significant implications for dosing regimens in clinical settings .

属性

IUPAC Name |

5,6,7,8-tetrahydro-1,7-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-2-7-3-5-9-6-8(7)10-4-1/h1-2,4,9H,3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQJSMFCZYZSLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40463357 | |

| Record name | 5,6,7,8-tetrahydro-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13623-85-3 | |

| Record name | 5,6,7,8-tetrahydro-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 5,6,7,8-Tetrahydro-1,7-naphthyridine interesting for medicinal chemistry?

A1: this compound shares structural similarities with the pharmacologically active 2-(3-pyridyl)ethylamine core. Specifically, it acts as a conformationally-restricted analog, which could offer advantages in terms of selectivity and potency for specific targets. [, ]

Q2: Are there efficient synthetic routes to access this compound?

A2: Yes, several synthetic strategies have been developed. One approach utilizes a five-step sequence, offering a significant improvement over earlier methods. [, ] Another method involves a multicomponent reaction using an α-(isocyano)acetamide, a homoallyl amine, and an aldehyde, leading to the formation of an oxa-bridged tricyclic compound, which can then be fragmented to yield the desired this compound derivatives. [] Additionally, a cyclobutene ring-opening reaction of bicyclo[4.2.0]octa-1,6-dienes with pyrrolidine has been employed, resulting in 1,5-diketones that can undergo heterocyclization to form the target compound. [, ]

Q3: Can the structure of this compound be further modified?

A3: Absolutely. Researchers have successfully introduced substituents like trifluoromethyl groups (CF3) onto the this compound scaffold. These modifications aim to explore structure-activity relationships and potentially enhance the biological activity of the molecule. [, ]

Q4: Is there any information available on the reduction of 1,7-naphthyridine?

A4: Yes, studies have shown that catalytic reduction of 1,7-naphthyridine using palladium on charcoal in ethanol produces a mixture of two tetrahydro-derivatives: 1,2,3,4-tetrahydro-1,7-naphthyridine (57%) and this compound (43%). These derivatives can be separated, and their structures have been confirmed through ionization measurements, ultraviolet spectroscopy, and proton magnetic resonance spectroscopy. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。